Ethyl 5-chloro-2-hydroxynicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

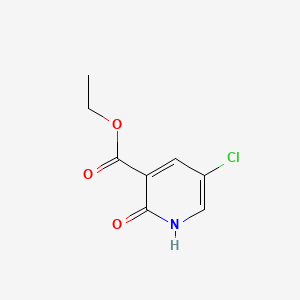

Ethyl 5-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can have various downstream effects, including the modulation of enzymatic activity and signal transduction .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of target molecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of Ethyl 5-chloro-2-hydroxynicotinate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is stored at ambient temperature, suggesting that it is stable under normal environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-hydroxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-chloro-2-hydroxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 5-amino-2-hydroxynicotinate or 5-thio-2-hydroxynicotinate derivatives.

Oxidation: Formation of 5-chloro-2-oxonicotinate.

Reduction: Formation of 5-chloro-2-hydroxyethyl nicotinate.

Aplicaciones Científicas De Investigación

Ethyl 5-chloro-2-hydroxynicotinate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Comparación Con Compuestos Similares

Ethyl 5-chloro-2-hydroxynicotinate can be compared with other nicotinic acid derivatives, such as:

Ethyl 2-hydroxynicotinate: Lacks the chloro substituent, which may result in different reactivity and biological activity.

Ethyl 5-bromo-2-hydroxynicotinate: Similar structure but with a bromo substituent instead of chloro, potentially leading to different chemical properties.

Ethyl 5-chloro-2-methoxynicotinate: Contains a methoxy group instead of hydroxyl, affecting its reactivity and applications.

The unique combination of the chloro and hydroxyl groups in this compound makes it a valuable compound for various chemical and biological studies.

Actividad Biológica

Ethyl 5-chloro-2-hydroxynicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxyl group and a chlorine atom at specific positions, giving it unique chemical properties. Its molecular formula is C8H8ClN3O3, which is significant for its role in various biological processes.

The precise mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the compound may interact with biological macromolecules, potentially modulating enzyme activity or binding to receptors involved in cellular signaling pathways. Similar compounds have shown interactions with various enzymes and receptors, which could imply that this compound might exert its effects through analogous mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit the growth of various pathogens. In vitro studies have demonstrated effectiveness against a range of bacteria, suggesting its utility as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Similar derivatives have been reported to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties . Preliminary studies indicate that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer types, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Nicotinate | Nicotinic acid backbone | Known for vasodilatory effects |

| Ethyl 5-Hydroxy-2-Nicotinate | Hydroxyl group at position 5 | Exhibits antioxidant properties |

| Mthis compound | Methyl group instead of ethyl | Potentially different solubility and reactivity |

| Ethyl 6-Hydroxy-Nicotinate | Hydroxyl at position six | Different pharmacological profile |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various oral pathogens, demonstrating significant inhibitory effects comparable to established antimicrobial agents .

- Anti-inflammatory Mechanisms : Research investigating the anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Studies : In a preliminary study on cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFSCYAZXUNNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.